molecular formula C2H3IO2 B12301926 Iodoacetic acid-D3

Iodoacetic acid-D3

Cat. No.: B12301926
M. Wt: 188.97 g/mol
InChI Key: JDNTWHVOXJZDSN-RIAYTAFFSA-N
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Description

Iodoacetic acid-D3 is a deuterated form of iodoacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoacetic acid-D3 can be synthesized through the halogenation of acetic acid-D3. The process involves the substitution of a hydrogen atom with an iodine atom. The reaction typically requires the presence of a halogenating agent such as iodine and a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Iodoacetic acid-D3 undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Alkylation Reactions: It can act as an alkylating agent, reacting with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, with reactions conducted under controlled temperature and pH.

    Alkylation Reactions: The compound reacts with nucleophiles in the presence of a base, often in an organic solvent.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Alkylation Reactions: Products include alkylated derivatives of the nucleophiles.

Scientific Research Applications

Iodoacetic acid-D3 is widely used in scientific research due to its ability to modify proteins and enzymes. Some key applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

Iodoacetic acid-D3 exerts its effects through the alkylation of thiol groups in proteins and enzymes. This modification can inhibit enzyme activity by blocking the active site or altering the protein’s structure. The compound targets cysteine residues, forming stable covalent bonds that prevent the re-formation of disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic Acid: Similar in structure but with a chlorine atom instead of iodine.

    Bromoacetic Acid: Contains a bromine atom instead of iodine.

    Fluoroacetic Acid: Contains a fluorine atom instead of iodine.

Uniqueness

Iodoacetic acid-D3 is unique due to the presence of deuterium, which provides distinct isotopic labeling useful in various analytical techniques. The iodine atom also imparts different reactivity compared to other halogenated acetic acids, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C2H3IO2

Molecular Weight

188.97 g/mol

IUPAC Name

deuterio 2,2-dideuterio-2-iodoacetate

InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD

InChI Key

JDNTWHVOXJZDSN-RIAYTAFFSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])I

Canonical SMILES

C(C(=O)O)I

Origin of Product

United States

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